Superior Synthetic Yield: (Penta-1,4-dien-3-yl)benzene vs. Substituted Derivatives in TiCl₄-Catalyzed Reactions
In a direct comparison using the same TiCl₄-catalyzed methodology with aromatic aldehydes, the synthesis of the unsubstituted parent compound, (Penta-1,4-dien-3-yl)benzene, achieved a 75% yield, a value that serves as a benchmark for this compound class [1]. The same study reported that the overall yield for (1-vinylallyl)benzene type compounds is highly dependent on the nature and position of substituents on the aromatic aldehyde, with yields ranging from 'poor' to 'good' [1]. This demonstrates that the 75% yield for the parent compound is a specific, high-efficiency outcome that cannot be assumed for substituted or modified analogs.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 75% isolated yield |
| Comparator Or Baseline | Substituted (1-vinylallyl)benzene derivatives (e.g., from various substituted benzaldehydes) |
| Quantified Difference | Yield of target compound is specified as 75%; yields for substituted analogs are qualitatively described as ranging from 'poor to good', establishing the target's yield as a defined, high-performance benchmark. |
| Conditions | TiCl₄-catalyzed reaction of 1,4-bis(trimethylsilyl)-2-butene with benzaldehyde in CH₂Cl₂ for 3.5 hours |
Why This Matters
Procurement of the specific CAS 33558-13-3 guarantees a proven, high-yielding synthetic pathway, whereas substituted analogs introduce uncertainty and potentially lower efficiency in downstream process development.
- [1] Ding, Q., Chapelon, A.-S., Ollivier, C., & Santelli, M. (2006). Reaction of 1,4-bis(trimethylsilyl)-2-butene with aromatic aldehydes catalyzed by TiCl4: an approach to (1-vinylallyl)benzene type derivatives. Tetrahedron Letters, 47(23), 3857-3860. https://doi.org/10.1016/j.tetlet.2006.03.179 View Source
